Copper picolinate
Description
Systematic Nomenclature and Molecular Formula
Copper picolinate is systematically named copper;pyridine-2-carboxylate under IUPAC nomenclature. Its molecular formula is C₁₂H₈CuN₂O₄ , with a molecular weight of 307.75 g/mol . The anhydrous form (CAS 14050-01-2) and dihydrate variant (CAS 27744-35-0) are well-documented. Synonyms include copper(II) picolinate, bis(picolinato)copper, and copper(2+) dipyridine-2-carboxylate.
The compound derives from picolinic acid (pyridine-2-carboxylic acid), where two deprotonated picolinate ligands coordinate to a central copper(II) ion. The dihydrate form incorporates two water molecules in its crystal lattice, increasing its molecular weight to 343.78 g/mol .
Coordination Chemistry and Ligand Binding Modes
This compound exhibits bidentate N,O-chelation , with each picolinate ligand binding via the pyridine nitrogen and carboxylate oxygen. This forms a stable five-membered metallocycle, as evidenced by infrared spectroscopy showing shifts in ν(C=O) and ν(C–N) vibrations. The coordination geometry varies with hydration state:
- Anhydrous form : Square-planar geometry dominates, with Cu–N and Cu–O bond lengths of 1.975–2.000 Å .
- Dihydrate form : Distorted octahedral geometry arises from axial interactions with water molecules (Cu⋯O distances: 2.707 Å ).
Electron paramagnetic resonance (EPR) and density functional theory (DFT) studies confirm that the copper(II) center adopts a d⁹ electronic configuration , with Jahn-Teller distortions observed in octahedral complexes.
Crystallographic Analysis and Spatial Configuration
Single-crystal X-ray diffraction reveals key structural features:
The anhydrous structure is centrosymmetric, with picolinate ligands arranged in a planar configuration. In contrast, the dihydrate form shows elongated axial bonds due to water coordination, reducing symmetry.
Comparative Structural Studies with Related Metal Picolinates
This compound’s structure contrasts with other metal picolinates:
This compound exhibits higher thermodynamic stability (log K = 27.4) compared to analogous complexes with acetate or cyclam ligands. This stability arises from the rigid picolinate framework and optimal Cu–ligand bond lengths.
In mixed-ligand systems (e.g., with triazacyclononane), this compound adopts distorted square-pyramidal geometries , minimizing redox-driven demetalation. Such structural adaptability underscores its utility in catalysis and materials science.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14050-01-2 |
|---|---|
Molecular Formula |
C12H8CuN2O4 |
Molecular Weight |
307.75 g/mol |
IUPAC Name |
copper;pyridine-2-carboxylate |
InChI |
InChI=1S/2C6H5NO2.Cu/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 |
InChI Key |
GNWVUSJJFONIKF-UHFFFAOYSA-L |
SMILES |
C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cu+2] |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Scientific Research Applications
Nutritional Supplementation
Copper is an essential trace element crucial for numerous physiological functions, including iron metabolism, connective tissue formation, and neurological function. Copper picolinate is often used as a dietary supplement due to its enhanced bioavailability compared to other copper salts.
- Bioavailability Studies : Research indicates that this compound is better absorbed than other forms like copper sulfate. A study demonstrated that supplementation with this compound significantly increased serum copper levels in subjects with marginal deficiency .
Antidiabetic Properties
Recent studies have explored the antidiabetic effects of copper(II)-picolinate complexes. These compounds have been shown to improve insulin sensitivity and glucose metabolism.
- Case Study : A study published in Inorganic Chemistry highlighted that Cu(pa)₂ (copper(II)-picolinate) exhibited significant antidiabetic activity in animal models. The complex was found to enhance glucose uptake in peripheral tissues, suggesting its potential as a therapeutic agent for diabetes management .
Anticancer Applications
Copper-based compounds, including this compound, have garnered interest for their potential anticancer properties. Research has shown that copper ions can induce oxidative stress in cancer cells, leading to apoptosis.
- Mechanism of Action : Copper nanoparticles derived from this compound have been utilized in chemodynamic therapy and phototherapy. These nanoparticles selectively target cancer cells through the enhanced permeability and retention (EPR) effect, minimizing damage to healthy cells .
Chelation Therapy
This compound has been studied for its chelation properties, particularly in the context of radiopharmaceuticals and metal ion detoxification.
- Radiopharmaceutical Applications : A study investigated the synthesis of picolinate-functionalized ligands for stable copper(II) complexes used in imaging and therapeutic applications. The findings indicated that these complexes exhibit high stability and selectivity towards Cu²⁺ ions, making them suitable candidates for radiopharmaceutical development .
Immune System Modulation
Copper plays a vital role in immune function. Research has indicated that supplementation with this compound can enhance immune responses.
- Study Findings : In a study involving mice, copper supplementation improved lymphocyte proliferation and interleukin production, suggesting its role in enhancing adaptive immunity . This effect may be beneficial in managing conditions characterized by immune dysfunction.
Data Summary Table
Comparison with Similar Compounds
Structural and Stability Comparisons
Copper Complexes with Macrocyclic Ligands
Copper picolinate differs significantly from copper complexes with macrocyclic ligands like cyclen or cyclam derivatives. For example:
- Monopicolinate cyclen/cyclam derivatives (e.g., [CuL2]⁺): These complexes exhibit exceptional thermodynamic stability (log K > 20) and kinetic inertness, with a half-life of 96 days in 5 M HClO₄ . In contrast, this compound lacks macrocyclic stabilization, making it less inert under harsh conditions.
- Heterobimetallic coordination polymers : this compound can form 2-D polymers (e.g., [Na₂(Cu₂I₂(2pyCOO)₄)(H₂O)₄]ₙ), but its synthesis is sensitive to oxidation, unlike air-stable macrocyclic complexes .
Other Transition Metal Picolinates
- Silver(II) picolinate : Despite sharing the same ligand, silver(II) picolinate has distinct redox behavior and coordination geometry due to the larger ionic radius of Ag²⁺, leading to weaker ligand field stabilization compared to Cu²⁺ .
- Iron picolinate : Structurally analogous but exhibits lower thermodynamic stability (log K ≈ 10–15) and comparable bioavailability to iron sulfate (4.8% vs. 5.0% absorption in humans) .
Bioavailability and Nutritional Relevance
- Zinc picolinate : Shows superior absorption compared to zinc gluconate or sulfate, attributed to the lipophilic picolinate ligand enhancing intestinal uptake .
- Chromium picolinate: Demonstrates higher absorption than chromium chloride in rats but raises safety concerns due to genotoxicity in Drosophila (lethal mutations at 260 µg/kg) .
- Copper bisglycinate : A competing copper supplement with higher bioavailability (studies suggest ~15–20% absorption), though direct comparisons with this compound are lacking .
Table 1: Bioavailability and Stability of Selected Picolinates
| Compound | Bioavailability (%) | log K (Stability Constant) | Key Safety Notes |
|---|---|---|---|
| This compound | Not reported | ~15 (estimated) | Low toxicity in standard doses |
| Iron picolinate | 4.8 | 10–15 | Comparable to iron sulfate |
| Zinc picolinate | ~25–30 | 12–14 | Well-tolerated |
| Chromium picolinate | 20–25 (rats) | 8–10 | Genotoxic in Drosophila |
Electrochemical and Catalytic Properties
Picolinate ligands modulate redox potentials in metal complexes:
- In ytterbium-picolinate complexes (YbLX), electron-withdrawing substituents (e.g., -CF₃) shift reduction potentials by ~0.4 V, enhancing catalytic activity .
- This compound’s electrochemical behavior is less studied, but its polymeric structure may facilitate electron transfer in pollutant degradation (e.g., pyrene removal) .
Table 2: Toxicity Data from Animal Studies
Preparation Methods
Key Reaction Parameters:
- Temperature : Reflux conditions (≈131°C for chlorobenzene).
- Purification : Column chromatography with silica gel and mixed solvents.
- Characterization : Elemental analysis (C: 41.93%, H: 3.52%, N: 8.15%) and X-ray diffraction confirm the dihydrate structure.
Aqueous Synthesis at Room Temperature
A simpler aqueous method involves reacting copper(II) salts with picolinic acid in water. As demonstrated by ionicviper.org, dissolving picolinic acid in water deprotonates it to form picolinate, which chelates Cu²⁺ ions. The reaction proceeds at room temperature, yielding [Cu(pic)₂]·2H₂O. This method avoids organic solvents, making it environmentally benign.
Comparative Data:
| Parameter | Aqueous Method | Reflux Method |
|---|---|---|
| Solvent | Water | Chlorobenzene |
| Reaction Time | 2–4 hours | 72 hours |
| Yield | 70–85% | 15% |
| Purity | ≥95% | 98% (crystalline) |
Solid-State Mechanochemical Synthesis
A solvent-free approach reported by Li et al. involves grinding copper acetate with 2-picolinic acid in a 1:2 molar ratio at room temperature. The reaction completes within 30 minutes, yielding [Cu(pic)₂]·2H₂O. This method eliminates solvent waste and reduces energy consumption.
Characterization Highlights:
- Crystal System : Triclinic, space group $$ P\overline{1} $$.
- Coordination Geometry : Distorted octahedral, with Cu–N/O bond lengths of 1.95–2.45 Å.
- Thermal Stability : Dehydration occurs at 110–150°C, followed by ligand decomposition at 280°C.
Electrochemical Stabilization via Coordination Geometry
The coordination geometry significantly impacts the complex’s stability. Five-coordinate Cu(II) picolinate complexes exhibit greater electrochemical inertness compared to six-coordinate analogs. For instance, trigonal-bipyramidal geometries resist redox-mediated degradation, enhancing biocompatibility for pharmaceutical applications.
Comparative Analysis of Methods
Table 1: Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Reflux Catalysis | High crystallinity; single crystals | Low yield; toxic solvent |
| Aqueous Synthesis | Eco-friendly; high yield | Longer crystallization time |
| Solid-State | Solvent-free; rapid | Requires mechanochemical equipment |
Industrial and Pharmacological Implications
This compound’s utility as a feed additive stems from its high bioavailability and reduced environmental toxicity compared to inorganic copper salts. In pharmaceuticals, its stability under physiological conditions makes it suitable for radiolabeling (e.g., Cu-64 isotopes).
Q & A
Basic: How should researchers design experiments to evaluate the bioavailability of copper picolinate in mammalian models?
Methodological Answer:
- Population (P): Define the biological model (e.g., rodents, in vitro cell lines) and baseline copper status (deficient/sufficient).
- Intervention (I): Administer this compound at varying doses, ensuring standardized preparation (e.g., particle size, solubility).
- Comparison (C): Use control groups receiving alternative copper sources (e.g., copper sulfate) or placebo.
- Outcome (O): Measure bioavailability via serum copper levels, tissue accumulation (ICP-MS), or isotopic tracing .
- Time (T): Assess acute (24–72 hrs) and chronic (4–8 weeks) exposure periods.
- Analytical Validation: Include quality controls for compound purity (HPLC) and environmental contamination checks .
Advanced: What strategies resolve contradictions in reported efficacy of this compound for treating copper deficiency across studies?
Methodological Answer:
- Systematic Review: Apply PRISMA guidelines to aggregate data, noting heterogeneity in models (e.g., genetic vs. dietary deficiency).
- Meta-Regression: Adjust for covariates like dosage (mg/kg), administration route (oral vs. intraperitoneal), and outcome metrics (enzyme activity vs. serum copper) .
- Mechanistic Replication: Standardize experimental conditions (e.g., diet composition, circadian timing) to isolate confounding variables .
- PICOT Refinement: Re-express research questions to clarify population subgroups (e.g., age-specific responses) or outcome validity (e.g., biomarkers vs. clinical symptoms) .
Basic: What are the recommended protocols for assessing this compound’s acute toxicity in aquatic ecosystems?
Methodological Answer:
- Experimental Design: Use OECD Test No. 202 (Daphnia magna immobilization) or algal growth inhibition tests.
- Dose-Response Analysis: Test concentrations ranging from 0.1–100 mg/L, accounting for picolinate ligand dissociation .
- Outcome Metrics: Measure LC50/EC50 values, bioaccumulation (via atomic absorption spectroscopy), and long-term ecological impact (e.g., trophic transfer).
- Regulatory Alignment: Reference EPA guidelines for hazardous substance classification (UN 3077) and disposal protocols .
Advanced: How can multi-omics approaches elucidate this compound’s mechanism of action in neurodegenerative disease models?
Methodological Answer:
- Transcriptomics: Perform RNA-seq on neuronal tissues to identify pathways (e.g., antioxidant genes like SOD1) modulated by this compound.
- Metabolomics: Use LC-MS to profile changes in copper-dependent metabolites (e.g., ceruloplasmin, cytochrome c oxidase).
- Proteomics: Apply SILAC labeling to quantify copper chaperone proteins (e.g., ATOX1, CCS).
- Integration: Apply network pharmacology models to map interactions between copper homeostasis and disease pathology .
Basic: What analytical techniques are optimal for quantifying this compound in complex biological matrices?
Methodological Answer:
- Sample Preparation: Acid digestion (HNO3/H2O2) for tissue samples; protein precipitation for serum.
- Instrumentation:
- Validation: Spike recovery assays and cross-validation with certified reference materials.
Advanced: How do genetic polymorphisms influence interindividual variability in response to this compound supplementation?
Methodological Answer:
- GWAS Design: Cohort study with genome-wide SNP analysis in populations supplemented with this compound (60–90 days).
- Candidate Genes: Focus on ATP7A (copper transport), CTR1 (intestinal uptake), and SOD2 (antioxidant response).
- Phenotyping: Stratify participants by serum ceruloplasmin activity and urinary copper excretion.
- Statistical Adjustments: Control for covariates (age, diet) and apply Bonferroni correction for multiple testing .
Basic: What ethical and safety considerations are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coats, and NIOSH-approved respirators to prevent inhalation of fine particles .
- Waste Management: Neutralize liquid waste (pH 7) before disposal; segregate solid waste as hazardous material (UN 3077).
- Ethical Review: Justify animal use (3Rs principles) and disclose conflicts of interest in human trials .
Advanced: What computational models predict this compound’s stability under physiological conditions?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-metal binding affinity in gastric pH (1.5–3.5) and intestinal fluid (pH 6.8).
- DFT Calculations: Analyze orbital interactions between copper and picolinate using Gaussian09 at B3LYP/6-311++G(d,p) level.
- Pharmacokinetic Modeling: Compartmental models to estimate absorption (kₐ) and elimination (kₑ) rates .
Basic: How should researchers control for confounding variables in dietary studies using this compound?
Methodological Answer:
- Diet Standardization: Use AIN-93G diets with fixed copper content; avoid phytate-rich ingredients that chelate copper.
- Randomization: Assign animals to groups using stratified randomization based on baseline weight/age.
- Blinding: Double-blind protocols for outcome assessment (e.g., histopathology scoring) .
Advanced: What biomarkers validate this compound’s efficacy in reversing copper-deficiency anemia?
Methodological Answer:
- Primary Biomarkers: Serum copper, erythrocyte superoxide dismutase (SOD) activity.
- Secondary Biomarkers: Hepcidin levels, reticulocyte count, and hemoglobin regeneration kinetics.
- Validation Criteria: Correlation with clinical endpoints (e.g., resolution of neutropenia) and ROC analysis for sensitivity/specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
